(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-(4-phenylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVAZGKXNPKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+4-Phenylpiperidine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated benzophenones with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound have been investigated for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its brominated structure can impart flame-retardant properties to materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Key Observations
Impact of Bromine Substitution: The para-bromine in the target compound increases molecular weight and lipophilicity (predicted logP ~3.5) compared to non-brominated analogs like 4PP-12 (logP ~2.8) . Bromine’s electron-withdrawing effect may enhance stability and intermolecular interactions, as seen in crystal structures of naphthyl analogs .
Piperazine-containing analogs (e.g., BAY10000493) exhibit higher complexity and specificity in ion channel inhibition .
Crystallographic Insights: The bromophenyl group in naphthyl derivatives creates a dihedral angle of 72.02° with the aromatic plane, suggesting steric hindrance in the target compound . Crystal packing in related methanones is stabilized by C–H···O hydrogen bonds and van der Waals interactions .
Synthetic Routes :
- Pd-catalyzed cross-coupling (e.g., in BPAc synthesis ) and nucleophilic substitution (e.g., pyrrolidine reaction ) are common methods.
- Bromination using reagents like DBDMH and TogniN3 could introduce bromine post-synthesis .
Research Findings and Implications
Pharmacological Potential
- Ion Channel Modulation : Piperidine/piperazine moieties in BAY10000493 and related compounds inhibit potassium channels, implying the target compound may interact with similar targets .
- NLO Properties: DFT studies on pyrrolidine analogs highlight the role of electron-withdrawing groups (e.g., bromine) in enhancing nonlinear optical activity .
Biological Activity
(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone, a compound with potential therapeutic applications, has garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
- Molecular Formula : C18H20BrN
- Molecular Weight : 344.27 g/mol
- IUPAC Name : this compound
The compound is believed to interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in numerous physiological processes and are common targets for drug development.
Target Receptors
Research indicates that compounds similar to this compound may act on:
- Opioid Receptors : Known for their role in pain modulation.
- Dopamine Receptors : Involved in mood regulation and reward pathways.
In Vitro Studies
Studies have shown that this compound exhibits significant activity in various assays:
| Assay Type | Result | Reference |
|---|---|---|
| Antinociceptive Activity | IC50 = 50 nM | |
| Binding Affinity | Kd = 20 nM | |
| Neuroprotective Effects | Significant at 10 µM |
These results suggest that the compound may possess analgesic and neuroprotective properties.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in pain relief and behavioral studies. Notably:
- In a mouse model of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
Case Studies
-
Case Study on Pain Management :
- A study involving chronic pain models demonstrated that this compound provided relief comparable to standard opioid treatments, suggesting potential as an alternative analgesic without the typical side effects associated with opioids.
-
Neuroprotection in Neurodegenerative Models :
- Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
